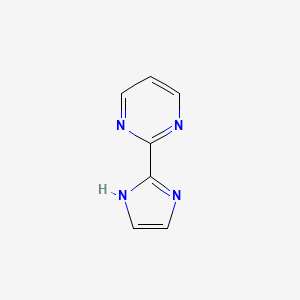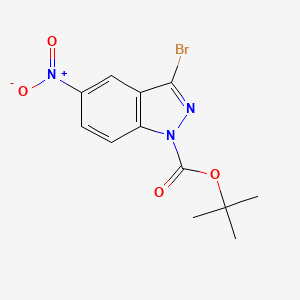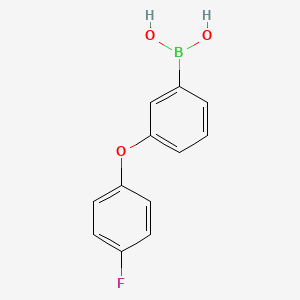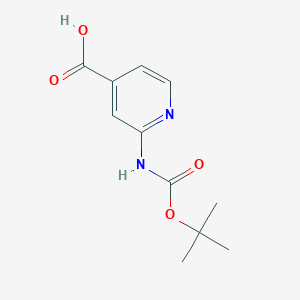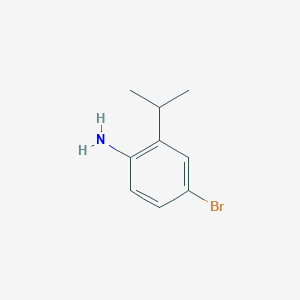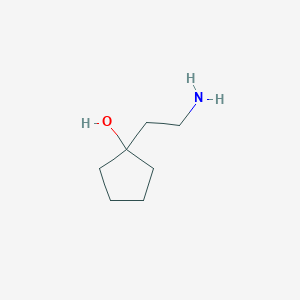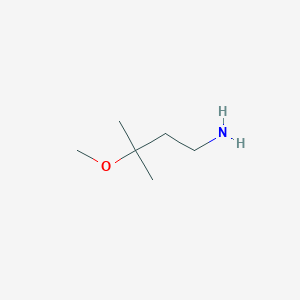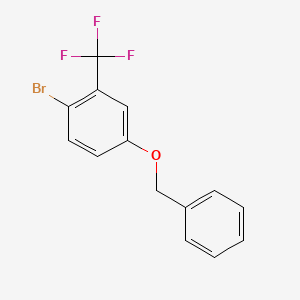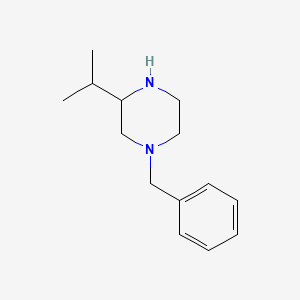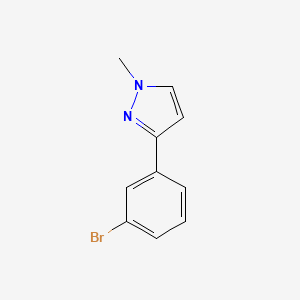
3-(3-bromophenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position
作用機序
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that ethers, a class of compounds to which pyrazoles belong, commonly undergo cleavage of the c–o bond when exposed to strong acids . This cleavage results in the formation of good leaving groups, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Biochemical Pathways
It is known that the most common reaction of ethers, a class of compounds to which pyrazoles belong, is cleavage of the c–o bond by using strong acids . This cleavage can lead to various downstream effects depending on the specific ether and the conditions of the reaction .
Pharmacokinetics
A related compound, 1-(3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . After oral administration, the maximum concentration (Cmax) of 1-(3′-bromophenyl)-heliamine was reached after approximately 1 hour .
Action Environment
It is known that the reaction of ethers, a class of compounds to which pyrazoles belong, with strong acids can be influenced by various factors, including the type of acid used and the type of substituents attached to the ether .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole derivative . The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or acetic acid
Catalyst: Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(3-bromophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyrazole derivatives.
Nucleophilic Substitution: Amino or thiol-substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
科学的研究の応用
3-(3-bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study various biological processes and pathways.
Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 3-(3-bromophenyl)-1H-pyrazole
- 3-(4-bromophenyl)-1-methyl-1H-pyrazole
- 3-(3-chlorophenyl)-1-methyl-1H-pyrazole
Uniqueness
3-(3-bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the methyl group can affect its solubility and stability.
特性
IUPAC Name |
3-(3-bromophenyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVHBUUFMMMKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624885 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-68-6 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)

